3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Overview
Description
3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a complex organic compound with the molecular formula C22H24FN5O3 and a molecular weight of 425.464. This compound is characterized by its unique structure, which includes a fluorophenyl group, a trimethylated purine ring, and an oxolan-2-ylmethyl substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione involves multiple steps, including the formation of the purine ring and the introduction of the fluorophenyl and oxolan-2-ylmethyl groups. The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents such as sodium hydride or lithium diisopropylamide (LDA). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar compounds include other fluorophenyl-substituted purines and imidazoles. Compared to these compounds, 3-[(4-fluorophenyl)methyl]-1,6,7-trimethyl-8-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Some similar compounds are:
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O3/c1-13-14(2)28-18-19(24-21(28)26(13)12-17-5-4-10-31-17)25(3)22(30)27(20(18)29)11-15-6-8-16(23)9-7-15/h6-9,17H,4-5,10-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXSYKAZGFKFMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CC4CCCO4)N(C(=O)N(C3=O)CC5=CC=C(C=C5)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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